molecular formula C13H17N3O3 B13899067 Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate

Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate

Cat. No.: B13899067
M. Wt: 263.29 g/mol
InChI Key: SGZCKXOANSOUOF-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of o-phenylenediamine with methyl 2-amino-7-methoxy-1-propylbenzoate under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-1-propylbenzimidazole-5-carboxylate: Lacks the methoxy group at the 7-position.

    Methyl 2-amino-7-methoxybenzimidazole-5-carboxylate: Lacks the propyl group at the 1-position.

    Methyl 2-amino-7-methoxy-1-methylbenzimidazole-5-carboxylate: Has a methyl group instead of a propyl group at the 1-position.

Uniqueness

Methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate is unique due to the presence of both the methoxy group at the 7-position and the propyl group at the 1-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 2-amino-7-methoxy-1-propylbenzimidazole-5-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-4-5-16-11-9(15-13(16)14)6-8(12(17)19-3)7-10(11)18-2/h6-7H,4-5H2,1-3H3,(H2,14,15)

InChI Key

SGZCKXOANSOUOF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2OC)C(=O)OC)N=C1N

Origin of Product

United States

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